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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)pyridin-2-amine

CAS No.: 1214333-67-1

Cat. No.: B1440368

Get Quote

Executive Summary: The Biaryl Scaffold in Drug
Discovery
In the landscape of modern medicinal chemistry, the 3-(4-fluorophenyl)pyridin-2-amine
(CAS: 1159815-31-2) represents a "privileged structure"—a molecular framework capable of

providing high-affinity ligands for diverse biological targets. This specific heterobiaryl motif,

characterized by an electron-rich aminopyridine core coupled with a lipophilic fluorophenyl

moiety, is frequently utilized in the design of kinase inhibitors (specifically p38 MAPK and

VEGFR pathways) and GPCR modulators.

This guide provides a rigorous technical analysis of this compound, moving beyond basic

nomenclature to cover synthetic optimization, physicochemical profiling, and self-validating

experimental protocols.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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Precise identification is the bedrock of reproducible science. The following data aggregates the

core descriptors for 3-(4-fluorophenyl)pyridin-2-amine.

Parameter Technical Specification

IUPAC Name 3-(4-Fluorophenyl)pyridin-2-amine

Common Name 2-Amino-3-(4-fluorophenyl)pyridine

CAS Registry Number 1159815-31-2

Molecular Formula C₁₁H₈FN₂

Molecular Weight 188.20 g/mol

SMILES Nc1ncccc1-c1ccc(F)cc1

Calculated LogP (cLogP) ~2.1 (Moderate Lipophilicity)

Topological Polar Surface Area (TPSA) 38.9 Å² (High membrane permeability potential)

pKa (Pyridinium) ~6.8 (Estimated; basicity modulated by aryl ring)

Synthetic Methodology: Optimized Suzuki-Miyaura
Coupling
The most robust route to 3-(4-fluorophenyl)pyridin-2-amine is the palladium-catalyzed

Suzuki-Miyaura cross-coupling. While many general protocols exist, the heterocyclic amine

presents specific challenges, notably catalyst poisoning by the free amino group and

competitive protodeboronation.

Retrosynthetic Analysis
The synthesis disconnects at the C3-C1' biaryl bond.

Electrophile: 2-Amino-3-bromopyridine (commercially available, stable).

Nucleophile: 4-Fluorophenylboronic acid.

Catalyst System: Pd(0) source with phosphine ligands.[1]
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Mechanistic Pathway & Logic
The choice of catalyst is critical. Standard Pd(PPh₃)₄ is often sufficient, but for scale-up or

difficult substrates, Pd(dppf)Cl₂·DCM is preferred to prevent ligand dissociation and non-

specific binding to the pyridine nitrogen.

Precursors:
2-Amino-3-bromopyridine

+
4-Fluorophenylboronic Acid

Oxidative Addition:
Pd(0) inserts into C-Br bond

 Pd(0) Cat.

Transmetallation:
Boronate transfers aryl group

(Base assisted) Base (Na2CO3)

Reductive Elimination:
C-C bond formation

Regeneration of Pd(0)

 Cycle Product:
3-(4-Fluorophenyl)pyridin-2-amine

Click to download full resolution via product page

Figure 1: Catalytic cycle for the synthesis of 3-(4-fluorophenyl)pyridin-2-amine via Suzuki

coupling.

Self-Validating Experimental Protocol
Objective: Synthesize 3-(4-fluorophenyl)pyridin-2-amine with >98% purity. Scale: 5.0 mmol.

Reagents & Materials
2-Amino-3-bromopyridine (1.0 equiv, 865 mg)

4-Fluorophenylboronic acid (1.2 equiv, 840 mg)

Pd(dppf)Cl₂·DCM complex (0.05 equiv, 204 mg)

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Execution
System Preparation (Inert Atmosphere):

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1440368/docs?utm_src=pdf-body-img#technical-guide-3-4-fluorophenyl-pyridin-2-amine
https://www.benchchem.com/product/b1440368/docs?utm_src=pdf-body#technical-guide-3-4-fluorophenyl-pyridin-2-amine
https://www.benchchem.com/product/b1440368/docs?utm_src=pdf-body#technical-guide-3-4-fluorophenyl-pyridin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440368?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purge with Argon or Nitrogen for 5 minutes. Why? Oxygen poisons the Pd(0) species,

leading to homocoupling byproducts.

Reagent Loading:

Charge the flask with the bromopyridine, boronic acid, and Pd catalyst.

Add 1,4-Dioxane (15 mL) and 2.0 M Na₂CO₃ (7.5 mL).

Reaction:

Heat the mixture to 90°C under reflux for 4-6 hours.

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting bromide (Rf

~0.6) should disappear; the product (Rf ~0.3) will appear as a fluorescent spot under UV

(254 nm).

Workup:

Cool to room temperature.[1]

Dilute with Ethyl Acetate (30 mL) and water (30 mL).

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Purification (Flash Chromatography):

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase Gradient: 10% → 40% Ethyl Acetate in Hexanes.

Why? The free amine makes the compound "sticky" on silica. Pre-washing the column

with 1% Triethylamine can improve peak shape.
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Crude Reaction Mixture

Liquid-Liquid Extraction
(EtOAc / Water)

Drying (MgSO4) & Concentration

TLC Analysis
(Check Rf & Impurities)

Flash Chromatography
(Hex/EtOAc Gradient)

 If impure

Final Product
(Off-white Solid)

 If >95% (Rare)
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Figure 2: Purification workflow to isolate high-purity 3-(4-fluorophenyl)pyridin-2-amine.

Characterization & Quality Control
To ensure the integrity of the synthesized core, the following analytical signatures must be

confirmed.
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¹H NMR (400 MHz, DMSO-d₆):

δ 8.05 (dd, 1H): Pyridine C6-H (Deshielded by nitrogen).

δ 7.45-7.55 (m, 2H): Phenyl ring protons (meta to Fluorine).

δ 7.25-7.35 (m, 2H): Phenyl ring protons (ortho to Fluorine).

δ 7.30 (dd, 1H): Pyridine C4-H.

δ 6.65 (dd, 1H): Pyridine C5-H.

δ 5.80 (s, 2H): -NH₂ protons (Broad singlet, exchangeable with D₂O).

LC-MS:

Expected [M+H]⁺ peak at 189.2 m/z.

Isotopic pattern should show typical Carbon/Nitrogen ratios; no Bromine isotope pattern

(1:1 ratio at M/M+2) should be visible.

Applications in Drug Development[6][7][10]
The 3-aryl-pyridin-2-amine motif is a bioisostere of the biphenyl system but offers superior

solubility and hydrogen-bonding capability due to the pyridine nitrogen and the exocyclic

amine.

Kinase Inhibition: The 2-amino group functions as a critical Hydrogen Bond Donor (HBD) to

the "hinge region" of kinase enzymes (e.g., p38, MEK).

Fluorine Effect: The para-fluorine atom blocks metabolic oxidation at the phenyl ring

(blocking P450 metabolism) and increases lipophilicity for better membrane penetration

without adding significant steric bulk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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